XILOBAM

Description

Structure

3D Structure

Properties

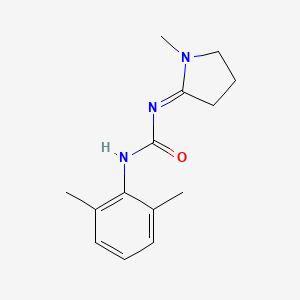

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

(3E)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |

InChI |

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+ |

InChI Key |

PAXRPWSXCPTPCA-NTCAYCPXSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)/N=C/2\CCCN2C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |

Synonyms |

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea xilobam xilobam monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Xilobam

Established Synthetic Routes and Reaction Conditions

The primary synthesis of Xilobam involves the condensation of an aniline (B41778) derivative with a lactam. This approach is widely recognized for its efficiency in forming the characteristic amidine linkage.

The principal laboratory-scale synthesis of this compound is achieved through the direct reaction of 2,6-dimethylaniline (B139824) with 1-methyl-2-pyrrolidinone (B7775990). This reaction typically requires activation of the lactam to facilitate the nucleophilic attack by the aniline.

The general reaction is as follows:

Reaction Scheme for the Synthesis of this compound

While specific literature on this compound's synthesis is not abundant, analogous reactions are well-documented. For instance, the synthesis of lidocaine, which also utilizes 2,6-dimethylaniline, involves an acylation step that is fundamental to many pharmaceutical production processes. umass.edusandiego.educerritos.edu

Catalysts are crucial in the synthesis of amidines from lactams and anilines to enhance reaction rates and yields. Transition metal catalysts, such as those based on iridium or copper, have been shown to be effective in similar transformations. acs.orgmdpi.com For the synthesis of this compound, an iridium catalyst could facilitate the deoxygenative reduction of the lactam, making it more susceptible to reaction with 2,6-dimethylaniline.

Optimization of reaction parameters is key to achieving high yields and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants and catalysts.

Interactive Data Table: Optimized Reaction Parameters for Amidine Synthesis

| Parameter | Value | Rationale |

| Catalyst | Iridium Complex (e.g., [Ir(cod)Cl]₂) | Efficient for lactam activation. acs.org |

| Solvent | Toluene | Aprotic solvent, suitable for such condensations. |

| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reactant Ratio | 1:1.2 (Lactam:Aniline) | A slight excess of the aniline can drive the reaction to completion. |

| Reaction Time | 12-24 hours | Typical duration for achieving high conversion. |

An alternative route to this compound involves a two-step process beginning with the O-alkylation of the lactam tautomer of 1-methyl-2-pyrrolidinone to form an imino ether. This intermediate is then subjected to amidation with 2,6-dimethylaniline. This method can offer advantages in terms of selectivity and milder reaction conditions. The selective O-alkylation of amides can be challenging, but various methods have been developed to favor this pathway over N-alkylation. google.comscientificupdate.com

The reaction sequence is as follows:

O-alkylation: 1-Methyl-2-pyrrolidinone is treated with an alkylating agent (e.g., dimethyl sulfate) in the presence of a base to form the corresponding imino ether.

Amidation: The isolated imino ether is then reacted with 2,6-dimethylaniline to yield this compound.

This pathway provides a versatile approach to a range of N-substituted amidines.

Industrial-Scale Synthesis and Manufacturing Considerations

The industrial-scale synthesis of compounds like this compound, which shares structural similarities with pharmaceuticals such as lidocaine, requires careful consideration of safety, cost-effectiveness, and environmental impact. nih.govgoogle.com Key considerations include:

Solvent Selection: Utilizing less toxic and easily recoverable solvents is a priority.

Catalyst Recovery: If a precious metal catalyst is used, efficient recovery and recycling processes are essential to minimize costs.

Process Safety: Handling of reagents like 2,6-dimethylaniline, which can be toxic, requires stringent safety protocols. umass.edu

Waste Management: Developing a process that minimizes waste generation is a key aspect of green chemistry.

Data Table: Comparison of Laboratory vs. Industrial Synthesis

| Consideration | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Stainless steel reactors |

| Reagent Cost | Less critical | Major cost factor |

| Process Control | Manual | Automated |

| Regulatory Compliance | Minimal | Strict (e.g., Good Manufacturing Practices) |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is largely dictated by the amidine functional group and the N-aryl substituent. Derivatization studies are essential for understanding its structure-activity relationships and for the development of new analogues.

The oxidation of N-aryl lactam derivatives, which are structurally related to the precursors of this compound, has been studied. nih.govsemanticscholar.orgresearchgate.net Oxidation of the pyrrolidinone ring can lead to the introduction of a carbonyl group, potentially forming maleimide (B117702) derivatives. thieme-connect.com

For this compound, oxidation could potentially target the benzylic positions of the dimethylphenyl group or the pyrrolidine (B122466) ring. Characterization of the oxidation products would typically involve spectroscopic techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the products by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the oxidized products.

Infrared (IR) Spectroscopy: To identify the presence of new functional groups, such as carbonyls, formed during oxidation.

Data Table: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Characterization Notes |

| Ozone (O₃) | N-(2,6-dimethylphenyl)-1-methyl-succinimide | Appearance of a second carbonyl signal in IR and ¹³C NMR. |

| Sodium Periodate (NaIO₄) | N-(2,6-dimethylphenyl)-1-methyl-maleimide | Formation of a double bond in the pyrrolidine ring, observable by ¹H NMR. thieme-connect.com |

| Potassium Permanganate (KMnO₄) | Carboxylic acid derivatives from oxidation of methyl groups | Disappearance of methyl proton signals in ¹H NMR and appearance of a carboxylic acid proton signal. |

Reduction Reactions and Product Characterization

The chemical structure of this compound, an N-aryl-N'-(1-methyl-2-pyrrolidinylidene)urea, contains a cyclic urea (B33335) moiety within the pyrrolidinylidene ring system. This functional group is susceptible to reduction by powerful reducing agents. A common and effective reagent for the reduction of cyclic ureas is lithium aluminum hydride (LiAlH₄) researchgate.net.

The reduction of the carbonyl group within the cyclic urea of the pyrrolidinylidene ring would be expected to yield the corresponding cyclic diamine derivative. In the case of this compound, this transformation would result in the formation of N-(2,6-dimethylphenyl)-N'-(1-methylpyrrolidin-2-yl)urea. The reaction typically proceeds by the addition of the hydride ion to the carbonyl carbon, followed by the cleavage of the carbon-oxygen bond.

The general reaction scheme for the reduction of a cyclic urea with lithium aluminum hydride is as follows:

Reactant: N-aryl-N'-(1-methyl-2-pyrrolidinylidene)urea (this compound)

Reagent: Lithium Aluminum Hydride (LiAlH₄)

Solvent: Anhydrous ether (e.g., diethyl ether, tetrahydrofuran)

Product: N-(2,6-dimethylphenyl)-N'-(1-methylpyrrolidin-2-yl)urea

Product Characterization:

The resulting product, a substituted pyrrolidine derivative, would be characterized using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretching band, characteristic of the urea group in this compound, would be a key indicator of a successful reduction. The appearance of N-H stretching bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show the appearance of new signals corresponding to the protons on the carbon that previously bore the carbonyl group.

¹³C NMR would confirm the absence of the carbonyl carbon signal and the appearance of a new signal for the corresponding methylene (B1212753) carbon in the reduced product.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the reduced product.

While specific experimental data for the reduction of this compound is not available in the reviewed literature, the reduction of similar cyclic urea structures with lithium aluminum hydride is a well-established transformation in organic synthesis researchgate.netic.ac.ukwikipedia.orgic.ac.ukmasterorganicchemistry.comyoutube.com.

Substitution Reactions and Product Characterization

The synthesis of this compound and its analogs primarily involves substitution reactions to introduce various functional groups onto the aryl ring. The parent compound, this compound, is N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea. A series of congeners have been prepared by modifying the substituents on the phenyl group, demonstrating the versatility of substitution reactions in creating a library of related compounds for structure-activity relationship studies consensus.app.

These substitutions are typically achieved by starting with an appropriately substituted aniline which is then reacted to form the final urea derivative. The types of substitutions that have been explored on the phenyl ring of the N-aryl-N'-(1-methyl-2-pyrrolidinylidene)urea scaffold include nitro, halogen, and alkyl groups at various positions.

Table 1: Synthesized Analogs of this compound via Substitution Reactions

| Substituent on Phenyl Ring | Position of Substitution |

| Nitro | 4 |

| Bromo | 3 |

| Chloro | 3 |

| Fluoro | 3 |

| Methyl | 3 |

| Methyl | 2,6 (di-substitution) |

| Chloro | 2,6 (di-substitution) |

| Bromo | 2,6 (di-substitution) |

Product Characterization:

The characterization of these substituted analogs would rely on a combination of spectroscopic and analytical methods to confirm their structures.

Elemental Analysis: To determine the empirical formula and confirm the incorporation of the new substituent.

Melting Point: As a measure of purity and for comparison between different analogs.

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, including the urea C=O stretch and bands corresponding to the specific substituents (e.g., N-O stretching for the nitro group).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic shifts and splitting patterns for the aromatic protons, which would be indicative of the substitution pattern on the phenyl ring.

¹³C NMR would provide information on the carbon skeleton, including the chemical shifts of the substituted aromatic carbons.

Mass Spectrometry (MS): To determine the molecular weight of the synthesized analog and confirm its identity.

Common Reagents and Optimized Conditions for Chemical Transformations

The synthesis of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas like this compound and its analogs generally involves the reaction of a substituted aniline with a reagent that provides the N'-(1-methyl-2-pyrrolidinylidene)urea moiety. While the specific optimized conditions for this compound synthesis are proprietary, general methods for the synthesis of unsymmetrical ureas are well-documented and provide insight into the likely reagents and conditions employed.

A common method for the synthesis of such ureas involves the reaction of an amine with an isocyanate. In the context of this compound synthesis, this would involve the reaction of a substituted aniline with an isocyanate derivative of 1-methyl-2-aminopyrrolidine.

Table 2: Common Reagents and Conditions for the Synthesis of N-Aryl Ureas

| Reagent 1 | Reagent 2 | Catalyst/Solvent | General Conditions |

| Substituted Aniline | Phosgene (B1210022) (or a phosgene equivalent like triphosgene) | Base (e.g., triethylamine), Aprotic solvent (e.g., THF, dichloromethane) | Formation of an isocyanate intermediate, followed by reaction with another amine. |

| Substituted Aryl Isocyanate | 1-methyl-2-aminopyrrolidine | Aprotic solvent (e.g., THF, acetonitrile) | Direct reaction, often at room temperature or with gentle heating. |

| Substituted Aniline | 1,1'-Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, DMF) | Formation of an activated carbamate (B1207046) intermediate, followed by reaction with the amine. |

The optimization of these reactions would involve adjusting parameters such as reaction time, temperature, stoichiometry of reactants, and the choice of solvent and base to maximize the yield and purity of the desired product. The specific conditions would also be influenced by the nature of the substituents on the aryl ring.

Spectroscopic and Chromatographic Characterization of Xilobam

Advanced Analytical Techniques for Purity and Specificity Assessment

Ensuring the purity and specificity of XILOBAM is paramount for its reliable study and application. Advanced chromatographic techniques, such as High-Pressure Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), alongside spectroscopic methods like UV assays, play a vital role in this assessment.

High-Pressure Liquid Chromatography (HPLC) Method Development

High-Pressure Liquid Chromatography (HPLC) has been utilized in the characterization of this compound, particularly in the context of industrial production to ensure the purity and specificity of the compound. HPLC was also employed to support the specificity of a developed stability-indicating UV assay for this compound. nih.govcapes.gov.brresearchgate.net

Thin-Layer Chromatography (TLC) Method Development

Thin-Layer Chromatography (TLC) is another chromatographic technique applied in the analysis of this compound. Similar to HPLC, TLC has been used in the industrial production process for assessing the purity and specificity of the compound. Furthermore, TLC was used in conjunction with HPLC to support the specificity of a stability-indicating UV assay developed for this compound. nih.govcapes.gov.brresearchgate.net

Development of Stability-Indicating UV Assays

A stability-indicating UV assay has been specifically developed for this compound. This method was designed to be specific, precise, and accurate for the analysis of the compound. nih.govcapes.gov.brresearchgate.netsemanticscholar.orgscispace.com Research has shown that this compound is susceptible to degradation under certain conditions, including heat, moisture, and basic environments. nih.govcapes.gov.brresearchgate.net The stability-indicating UV assay was instrumental in identifying the degradation products of this compound. These products were found to be N-methylpyrrolidone, 2,6-dimethylaniline (B139824), and N,N'-bis(2,6-dimethylphenyl)urea. nih.govcapes.gov.brresearchgate.net The effectiveness of incorporating molecular sieves in preventing decomposition caused by moisture or volatile degradation products in this compound tablets at high temperatures has also been noted. nih.govcapes.gov.brresearchgate.net

Table 1: Identified Degradation Products of this compound

| Degradation Product |

| N-methylpyrrolidone |

| 2,6-dimethylaniline |

| N,N'-bis(2,6-dimethylphenyl)urea |

Structural Elucidation Methodologies

Spectroscopic methods are essential for confirming the chemical structure of this compound and identifying any related compounds, including metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Consistency

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to validate the structural consistency of this compound, particularly during its synthesis. NMR spectroscopy also provides valuable information regarding the interaction between the parent compound and counterions when this compound is in salt form. mdpi.com Additionally, magnetic resonance spectroscopy methods have been employed in studies investigating the metabolism of this compound. nih.gov

Mass Spectrometry (MS) for Compound and Metabolite Identification

Mass Spectrometry (MS) plays a crucial role in the identification of this compound and its metabolites. This technique has been used in studies to determine the biotransformation and excretion of this compound in various species, leading to the isolation and identification of the parent compound and its metabolites. nih.govpatsnap.com MS can determine the mass-to-charge ratio (m/z) of this compound adducts, providing data such as predicted collision cross section (CCS) values for different adducts like [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, [M-H]⁻, [M+Na-2H]⁻, [M]⁺, and [M]⁻. uni.lu Identified metabolites of this compound through techniques including MS include 5'-OH Xm, 5'-oxo Xm, 4-OHph, and phCH2OH, resulting from oxidation at the pyrrolidine (B122466) ring, phenyl ring, and phenyl methyl group. nih.gov

Table 2: Identified this compound Metabolites

| Metabolite | Origin of Formation |

| 5'-OH Xm | Oxidation at the pyrrolidine ring |

| 5'-oxo Xm | Oxidation at the pyrrolidine ring |

| 4-OHph | Oxidation at the phenyl ring |

| phCH2OH | Oxidation at the phenyl methyl group |

X-Ray Powder Diffractometry (XRPD) for Solid-State Forms

X-Ray Powder Diffractometry (XRPD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. When an X-ray beam interacts with a crystalline sample, it is diffracted by the crystal lattice planes at specific angles, according to Bragg's Law. The resulting diffraction pattern, typically plotted as intensity versus the diffraction angle (2θ), is unique to the specific crystalline form of a compound, acting as a "fingerprint" of its crystal structure scribd.comxrpd.eu.

XRPD is essential for identifying different solid-state forms, including polymorphs, solvates, hydrates, and amorphous forms google.comresearchgate.net. Different crystalline forms of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are critical in pharmaceutical development researchgate.netpharmtech.com.

In the characterization of this compound, XRPD has been employed, particularly in studies involving its salt forms researchgate.netdntb.gov.uaresearchgate.neticdst.org. XRPD analysis allows for the differentiation between the crystalline structures of the free base and its various salts, as well as the identification of different crystalline modifications that may exist google.comresearchgate.net. By comparing the diffraction pattern of a this compound sample to reference patterns, its solid-state form can be identified and confirmed scribd.com. A crystalline material will show characteristic sharp peaks in its XRPD pattern, whereas an amorphous material typically produces a broad halo xrpd.eu. The absence of crystalline peaks in XRPD makes it less specific for identifying amorphous substances compared to techniques like FT-IR xrpd.eu. Research has shown that the X-ray diffraction pattern of this compound precipitates (salts) differed clearly from those of the starting materials researchgate.net.

While specific XRPD patterns for this compound detailing 2θ values and intensities were not available in the consulted literature, a typical XRPD analysis would involve collecting diffraction data over a range of 2θ angles and analyzing the peak positions and intensities to determine the unit cell parameters and space group, or more commonly in pharmaceutical contexts, to compare patterns for solid-form identification and purity assessment scribd.comxrpd.eu.

Fourier Transform-Infrared (FT-IR) Spectrometry for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) Spectrometry is a widely used technique for identifying organic and inorganic compounds and analyzing their functional groups bruker.com. The technique measures the absorption or transmission of infrared light by a sample as a function of wavenumber (typically expressed in cm⁻¹) bruker.comyoutube.com. Different functional groups within a molecule vibrate at characteristic frequencies, resulting in specific absorption bands in the infrared spectrum bruker.comresearchgate.net.

The FT-IR spectrum of a compound serves as a unique "chemical fingerprint," allowing for its identification by comparison to reference spectra bruker.comspectroscopyonline.com. Furthermore, the presence and position of specific absorption bands provide information about the functional groups present in the molecule, such as carbonyls (C=O), amines (N-H), aromatic rings (C=C), and others researchgate.net.

FT-IR spectroscopy has been utilized in the characterization of this compound researchgate.neticdst.orggoogle.com. This technique can be applied to confirm the chemical structure of this compound and its derivatives by identifying the characteristic vibrational modes of its functional groups, such as the urea (B33335) linkage, the pyrrolidinylidene ring, and the xylyl group. Changes in the FT-IR spectrum can also indicate interactions between molecules in the solid state or the formation of salts researchgate.net.

Although detailed FT-IR spectral data with specific peak assignments for this compound were not provided in the search results, a typical FT-IR analysis would involve preparing a sample (e.g., as a KBr pellet or using Attenuated Total Reflection - ATR) and collecting the spectrum bruker.com. The resulting spectrum would then be analyzed for the presence and position of absorption bands corresponding to the known functional groups of this compound. For example, one might expect to see characteristic bands for the C=O stretch of the urea group, C=N stretch from the cyclic urea, and C-H stretches from the methyl and aromatic groups. FT-IR can be used for both qualitative identification and quantitative analysis bruker.com.

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two commonly used thermal methods in the characterization of pharmaceutical solids, including this compound researchgate.netresearchgate.neticdst.org.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Degradation Onset

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are heated or cooled nih.govnumberanalytics.com. This technique is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state transitions numberanalytics.com. These events are observed as peaks (endothermic for melting, exothermic for crystallization) or steps (glass transition) in the DSC thermogram, which plots heat flow versus temperature nih.govnumberanalytics.com. The onset temperature and enthalpy change associated with these transitions provide valuable information about the material's thermal properties, purity, and solid-state form numberanalytics.com.

DSC is particularly useful for determining the melting point of crystalline materials, which is a key indicator of purity and identity numberanalytics.com. It can also be used to assess the thermal stability of a compound and identify potential degradation pathways by observing exothermic events at elevated temperatures numberanalytics.com.

DSC has been applied in the characterization of this compound, particularly its salt forms, to assess their thermal behavior and stability researchgate.netdntb.gov.uaresearchgate.neticdst.org. Studies have shown that DSC curves of this compound salts exhibit a sharp melting endotherm that differs from the endotherms of the starting materials researchgate.net. This indicates the formation of a new crystalline phase (the salt) with a distinct melting point. Furthermore, DSC analysis of this compound salts indicated that there was no water of crystallization present and that the products were thermally stable under the tested conditions researchgate.net.

While specific melting point temperatures for this compound or its salts were not detailed in the search results, a typical DSC thermogram for a crystalline form would show a sharp endothermic peak corresponding to the melting point. The onset of this peak is often used as the melting temperature. The shape and characteristics of the DSC curve can also provide information about the presence of polymorphism or amorphous content numberanalytics.com.

Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere researchgate.netresearchgate.net. TGA is primarily used to assess the thermal stability of a material and to quantify volatile components, such as adsorbed water, solvents (solvates), or decomposition products researchgate.netresearchgate.net. As the sample is heated, if a component volatilizes or the material decomposes, a corresponding mass loss is recorded researchgate.net. The TGA curve, plotting mass percentage versus temperature, shows steps corresponding to these mass loss events.

TGA is crucial for determining the decomposition temperature of a compound and for confirming the absence or quantifying the amount of residual solvents or water in a solid sample researchgate.netresearchgate.net. This information is vital for assessing the suitability of a material for processing and storage.

Stability and Degradation Pathway Analysis of Xilobam

Sensitivity to Environmental Factors: Heat, Moisture, and pH

Research has established that Xilobam is susceptible to degradation when exposed to several common environmental factors. researchgate.netnih.gov Specifically, the compound shows sensitivity to heat, moisture, and basic pH conditions. researchgate.netnih.gov The presence of high humidity, particularly at elevated temperatures, accelerates its decomposition. researchgate.net This instability necessitates controlled storage and handling conditions to maintain the compound's integrity during research applications.

Table 1: Summary of this compound's Environmental Sensitivities

| Environmental Factor | Observed Sensitivity | Source |

|---|---|---|

| Heat | Sensitive; decomposition is accelerated at high temperatures. | researchgate.netnih.gov |

| Moisture | Sensitive; high humidity contributes to decomposition. | researchgate.netnih.gov |

| pH | Sensitive to basic conditions. | researchgate.netnih.gov |

Identification of this compound Degradation Products

Analysis through methods such as Thin Layer Chromatography (TLC) and High-Pressure Liquid Chromatography (HPLC) has been used to identify the principal products resulting from the degradation of this compound. researchgate.netnih.gov Three primary degradation products have been consistently identified in stability studies. researchgate.netnih.gov

Table 2: Identified Degradation Products of this compound

| Degradation Product | Chemical Name | Source |

|---|---|---|

| 4.2.1 | N-Methylpyrrolidone | researchgate.netnih.gov |

| 4.2.2 | 2,6-Dimethylaniline (B139824) | researchgate.netnih.gov |

| 4.2.3 | N,N'-Bis(2,6-dimethyl-phenyl)urea | researchgate.netnih.gov |

One of the identified degradation products of this compound is N-Methylpyrrolidone. researchgate.netnih.gov This organic compound is a common solvent, and its formation indicates a cleavage of the this compound molecule.

2,6-Dimethylaniline has also been confirmed as a breakdown product of this compound. researchgate.netnih.gov Also known as 2,6-Xylidine, this compound is an aromatic amine used as an intermediate in the synthesis of various chemicals. lobachemie.comnih.govwikipedia.org

The third significant degradation product identified is N,N'-Bis(2,6-dimethyl-phenyl)urea. researchgate.netnih.gov The structure of this molecule suggests a reaction involving the 2,6-dimethylaniline moiety that is also formed during degradation.

Strategies for Enhancing Chemical Stability in Research Preparations

Given this compound's sensitivity to heat and moisture, strategies have been explored to mitigate its degradation in research preparations. One effective physical method involves the use of desiccants. At high temperatures, the inclusion of molecular sieves in storage containers has been shown to be effective in preventing decomposition caused by moisture or volatile breakdown products. researchgate.netnih.gov

A chemical approach to stabilization involves salt formation. The preparation of various arylsulfonic acid salts and the saccharin (B28170) salt of this compound has been investigated. researchgate.net Studies demonstrated that all of these salt forms were more stable than the free base when subjected to conditions of 70°C and 74% relative humidity. researchgate.net The formation of these more hydrophobic salts can enhance stability without significantly compromising other essential properties. researchgate.net

Compatibility Studies with Research-Grade Excipients and Solvents

In the context of pre-formulation research, drug-excipient compatibility studies are crucial for selecting appropriate inert ingredients that will not compromise the stability of the active compound. nih.govamazonaws.com For a compound like this compound, which is known to be sensitive to moisture and basic conditions, it is critical to evaluate its compatibility with various research-grade excipients and solvents. researchgate.netnih.govsjf.edu

These studies typically involve mixing the compound with individual excipients and storing the blends under accelerated stability conditions, such as elevated temperature and humidity. nih.govsjf.edu Analytical techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC are then used to detect any physical or chemical interactions. sjf.eduresearchgate.net For this compound, particular attention would be paid to excipients that are hygroscopic or have a basic micro-pH environment, as these could potentially accelerate degradation. researchgate.netnih.gov Similarly, when selecting solvents for analytical or formulation preparations, their water content and pH would be critical parameters to control to ensure the stability of this compound.

Based on extensive searches of scientific and chemical databases, the compound "this compound" is not a recognized or documented chemical entity. There is no available scientific literature, research data, or registered information corresponding to this name.

Consequently, it is not possible to provide a scientifically accurate article detailing its molecular mechanisms and biological interactions as requested. The generation of factual content for the specified outline sections—such as receptor binding studies, ion channel modulation, enzyme inhibition profiles, and cell-based assays—requires verifiable data from published research, which does not exist for "this compound."

Please verify the spelling of the compound or provide an alternative name or a chemical identifier (such as a CAS number) if you wish to obtain information on a specific, recognized chemical substance.

Molecular Mechanisms and Biological Interactions of Xilobam

Investigation of Potential Biological Effects in Model Systems

Preclinical Studies on Muscle Spasticity Mechanisms in Animal Models

Xilobam has been investigated for its potential as a centrally acting muscle relaxant. Preclinical research in animal models is a critical step in evaluating the efficacy and mechanism of action for such compounds. Common animal models used to study muscle spasticity include those induced by spinal cord injury, such as a complete transection of the thoracic spinal cord in rats, which leads to measurable hyper-reflexia and muscle spasms. plos.orgpsu.edu

In these models, the effectiveness of an anti-spastic agent is often measured by its ability to reduce electromyographic (EMG) responses in muscles during evoked spasms or to decrease resistance to passive limb movement. plos.org Research has indicated that this compound demonstrates significant efficacy in this area. A study in an animal model showed that this compound hydrochloride reduced muscle spasticity by 60% at a dose of 10 mg/kg. This effect was comparable to that of tolperisone (B1682978) hydrochloride, which showed 55% efficacy, but this compound was noted to have fewer sedative side effects.

Table 3: Preclinical Efficacy in a Muscle Spasticity Model

| Compound | Dose | Efficacy (Reduction in Spasticity) | Observation |

| This compound HCl | 10 mg/kg | 60% | Fewer sedative side effects noted |

| Tolperisone HCl | 10 mg/kg | 55% | - |

Neuroprotective Effect Research in In Vitro and Preclinical Models

The potential neuroprotective effects of chemical compounds are often investigated in various experimental models of neurodegeneration. nih.gov In vitro models may use neuronal cell lines (e.g., human neuroblastoma cells) subjected to stressors like oxidative damage or neurotoxins to screen for protective effects. frontiersin.org In vivo preclinical models can replicate aspects of diseases like Parkinson's or Alzheimer's to assess a compound's ability to prevent neuronal cell death and improve functional outcomes. researchgate.net

As a urea (B33335) derivative, this compound belongs to a class of compounds that has been explored for neuroprotective properties. ontosight.ai Research suggests that the mechanism of action for this compound may involve the modulation of GABA receptors, which play a crucial role in inhibiting neuronal excitability. This interaction could theoretically contribute to neuroprotective outcomes by reducing excitotoxicity. While the potential for neuroprotective effects has been noted, and its action in animal models of Parkinson's disease has been mentioned, specific and detailed data from dedicated in vitro or preclinical studies on this compound's neuroprotective efficacy are limited in the reviewed literature. ontosight.ai

Table 4: Summary of Research Models for Neuroprotection

This table outlines common models used to assess neuroprotective effects, which would be relevant for the study of this compound.

| Model Type | Example | Key Outcome Measures |

| In Vitro | Oxidative stress in neuronal cell cultures | Cell viability, reduction of reactive oxygen species (ROS), apoptosis markers (e.g., caspase activity) |

| In Vitro | Neurotoxin-induced cell death | Attenuation of cell damage, preservation of neuronal morphology |

| Preclinical | Rodent model of Parkinson's Disease | Reduction of motor deficits, preservation of dopaminergic neurons |

| Preclinical | Rodent model of cerebral ischemia | Reduction in infarct volume, improvement in neurological scores |

Anti-inflammatory and Analgesic Properties in Urea Derivatives Research

Urea derivatives are a class of chemical structures that have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic effects. ontosight.ai The evaluation of these properties typically involves established preclinical models. For instance, anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rodents, where a reduction in swelling indicates an anti-inflammatory effect. frontiersin.org

Analgesic properties are often evaluated using both thermal (e.g., hot plate test) and chemical (e.g., acetic acid-induced writhing test) models of pain. dovepress.com The hot plate test measures the response time to a heat stimulus, indicating central analgesic action, while the writhing test measures the reduction in abdominal constrictions caused by an irritant, indicating peripheral analgesic effects. frontiersin.orgdovepress.com Although this compound's structure as a urea derivative suggests it may possess such properties, specific studies and quantitative data focusing on its anti-inflammatory and analgesic profile are not detailed in the available literature. ontosight.ai

Table 5: Common Assays for Analgesic and Anti-inflammatory Properties

This table describes standard preclinical assays relevant for testing the properties of urea derivatives like this compound.

| Property | Assay Name | Principle |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Measures the ability of a compound to reduce localized inflammation (edema) induced by carrageenan injection in a rodent's paw. |

| Analgesic (Central) | Hot Plate Test | Measures the reaction time of an animal placed on a heated surface, assessing centrally mediated analgesia. |

| Analgesic (Peripheral) | Acetic Acid-Induced Writhing Test | Measures the number of abdominal writhes after injection of acetic acid, assessing peripherally mediated analgesia. |

| Analgesic (Inflammatory) | Formalin Test | Differentiates between neurogenic pain (early phase) and inflammatory pain (late phase) by observing licking/biting behavior after formalin injection. nih.gov |

Structure Activity Relationship Sar Studies of Xilobam and Analogs

Principles and Methodologies of SAR Analysis

SAR analysis is based on the principle that a molecule's biological activity is a direct consequence of its three-dimensional structure and physicochemical properties, which govern its interaction with biological targets like enzymes or receptors. solubilityofthings.comgardp.org By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for the observed effects. cbcs.segardp.org

The process of SAR analysis typically involves several steps:

Compound Design and Synthesis: Analogs of the parent compound are designed with specific structural modifications. cbcs.se These modifications can include altering functional groups, changing the size or shape of the molecule, or introducing/removing chiral centers.

Biological Evaluation: The synthesized analogs are tested in relevant biological assays to determine their potency, efficacy, and selectivity. cbcs.se

Data Analysis: The biological activity data is then correlated with the structural variations among the compounds. This can involve qualitative assessment, where trends between structural features and activity are observed, or quantitative methods (QSAR). solubilityofthings.com

Hypothesis Generation and Iteration: Based on the analysis, hypotheses are formed about the relationship between structure and activity. These hypotheses then guide the design of further analogs in an iterative process aimed at optimizing the desired biological activity and minimizing undesirable effects. cbcs.se

Methodologies employed in SAR analysis range from simple visual inspection of structures and activity data to sophisticated computational techniques. Qualitative SAR often involves comparing the activities of a series of closely related compounds to identify the contribution of specific substituents or structural motifs. Quantitative SAR (QSAR) employs statistical and mathematical models to establish a numerical relationship between molecular descriptors (numerical representations of molecular properties) and biological activity. creative-proteomics.comsolubilityofthings.com Common statistical methods used in QSAR include Multiple Linear Regression (MLR) and Principal Component Analysis (PCA). creative-proteomics.com Computational tools and simulations are also used to predict how structural modifications might impact biological activity and guide compound design. creative-proteomics.com

Identification of Key Structural Features for Biological Activity

Identifying the key structural features that contribute to the biological activity of a compound is a central goal of SAR studies. This involves systematically exploring the effect of modifications to different parts of the molecule.

While specific details regarding the key structural features of XILOBAM for its biological activity were not found in the provided search results, general approaches to identifying such features involve:

Synthesis of Analogs: Creating a series of compounds where specific parts of the this compound structure are systematically altered.

Activity Testing: Evaluating the biological activity of each analog.

Comparison: Comparing the activity of the analogs to that of this compound to understand how each modification impacts the biological effect.

Based on the structure of this compound, which contains a phenyl ring and a pyrrolidine (B122466) ring linked by a urea (B33335) moiety, typical SAR investigations would focus on the impact of modifications to these key structural elements.

Impact of Substitutions on the Phenyl Ring

Substitutions on aromatic rings, such as the phenyl ring in this compound, are known to significantly influence the physicochemical properties and biological activity of molecules. nih.govlibretexts.orgresearchgate.netrsc.org The nature, position, and electronic properties of substituents can affect factors like lipophilicity, electronic distribution, steric bulk, and the ability to form hydrogen bonds, all of which play a role in how the molecule interacts with its biological target. solubilityofthings.comlibretexts.org

Typical studies investigating the impact of substitutions on the phenyl ring would involve synthesizing this compound analogs with different groups attached to various positions (ortho, meta, or para) of the phenyl ring. researchgate.net The biological activity of these substituted analogs would then be compared to that of the parent compound to determine how each substitution affects potency, efficacy, or selectivity. Electron-donating or electron-withdrawing substituents, for example, can alter the electron density of the phenyl ring, influencing its interactions with the target. libretexts.org Steric effects of bulky substituents can also impact binding.

Specific data on the impact of phenyl ring substitutions on the activity of this compound was not available in the search results. However, general principles from other studies on substituted phenyl rings highlight the importance of considering electronic, steric, and lipophilic effects. nih.govnih.govlibretexts.orgresearchgate.netrsc.org

Influence of Pyrrolidine Ring Modifications

The pyrrolidine ring is a common scaffold in many biologically active molecules, and modifications to this ring can significantly impact a compound's properties and activity. nih.govresearchgate.netnih.gov The pyrrolidine ring's conformation and the nature and position of substituents on it can influence factors such as basicity, stereochemistry, and interactions with biological targets. nih.govresearchgate.netresearchgate.net

SAR studies focusing on the pyrrolidine ring of this compound would likely involve:

Stereochemical Variations: Investigating the activity of different stereoisomers if chiral centers exist on the pyrrolidine ring. The three-dimensional orientation of substituents can be critical for binding to enantioselective proteins. nih.govresearchgate.net

Substituent Modifications: Introducing different substituents at various positions on the pyrrolidine ring. The electronic and steric nature of these substituents can alter the ring's properties and its interaction with the target. nih.govnih.gov

Ring Modifications: Exploring analogs where the pyrrolidine ring is modified, for example, by changing the ring size or introducing heteroatoms, although this would represent a more significant structural departure.

Specific data on the influence of pyrrolidine ring modifications on the activity of this compound was not found in the search results. However, research on other pyrrolidine-containing compounds demonstrates that modifications to this scaffold can affect biological activity, including potency and selectivity. nih.govnih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by developing mathematical models that correlate molecular descriptors with biological activity. creative-proteomics.comsolubilityofthings.comparssilico.com These models can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of potentially more active analogs and reducing the need for extensive experimental testing. creative-proteomics.comparssilico.comcresset-group.com

The process of developing a QSAR model typically involves:

Data Collection: Gathering a dataset of compounds with known structures and biological activities. creative-proteomics.comsolubilityofthings.com

Descriptor Calculation: Calculating numerical descriptors that represent various physicochemical and structural properties of each molecule in the dataset. creative-proteomics.comsolubilityofthings.com These can include parameters like log P (lipophilicity), molecular weight, electronic properties, and steric parameters. researchgate.net

Model Building: Using statistical methods (e.g., MLR, PCA) or machine learning techniques to build a mathematical model that relates the descriptors to the biological activity. creative-proteomics.comparssilico.com

Model Validation: Rigorously validating the developed model using statistical metrics and external test sets to ensure its robustness and predictive capability. researchgate.net

Prediction and Application: Using the validated model to predict the activity of new compounds and guide the design of synthesis efforts. creative-proteomics.comparssilico.comcresset-group.com

QSAR models can provide valuable insights into the relative importance of different molecular properties for biological activity and can help in identifying optimal structural features. cresset-group.com While the search results did not provide specific QSAR models developed for this compound, the principles of QSAR are broadly applicable to various compound series, including those containing structural motifs found in this compound. researchgate.netnih.gov The increasing availability of computational tools and large datasets is enhancing the application of QSAR in drug discovery. oecd.orgcas.orgparssilico.com

Computational Chemistry and Predictive Modeling for Xilobam

Molecular Docking for Binding Mode Prediction and Off-Target Effects

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. openaccessjournals.comresearchgate.net This method is fundamental in understanding protein-ligand interactions at an atomic level and is widely applied in drug design and discovery. openaccessjournals.com By simulating the binding process, molecular docking helps identify potential drug candidates and analyze how molecules interact with their biological targets. openaccessjournals.com

For XILOBAM, molecular docking, such as using AutoDock Vina, can be employed to predict its likely binding modes with target proteins. This involves generating possible orientations and conformations of this compound within the binding site of a known or predicted protein structure and scoring these poses based on their predicted binding affinity. openaccessjournals.com

Beyond primary targets, molecular docking is also a valuable tool for predicting potential off-target effects. researchgate.netnih.govdiva-portal.org By docking this compound against a panel of diverse protein structures, researchers can identify other proteins to which this compound might bind. nih.govdiva-portal.org This is crucial because binding to unintended targets can lead to undesirable side effects or influence other biological pathways. nih.gov Combining molecular docking with other computational methods can improve the prediction of off-target effects in silico.

Machine Learning Approaches for Biological Activity and Property Prediction

Machine learning (ML) approaches have become indispensable in chemoinformatics and drug discovery for predicting biological activity and various molecular properties. nih.govbioscipublisher.comresearchgate.net These methods learn from large datasets of chemical structures and their associated biological data to build predictive models. nih.govbioscipublisher.comarxiv.org

For this compound, ML models can be trained to predict its potential biological activities based on its molecular structure and properties. This can help prioritize further experimental testing and explore potential therapeutic applications. ML models can also predict various physicochemical properties relevant to a compound's behavior in biological systems. bioscipublisher.com

Random Forest Classifiers for Off-Target Effect Prediction

Random Forest is a popular machine learning algorithm used for both classification and regression tasks. mesopotamian.pressmacrosynergy.com In the context of predicting off-target effects for this compound, Random Forest classifiers can be particularly useful.

A Random Forest classifier operates by constructing multiple decision trees during training and outputting the class that is the mode of the classes (classification) or the mean prediction (regression) of the individual trees. mesopotamian.press For off-target effect prediction, a Random Forest model can be trained on a dataset containing information about compounds, their molecular descriptors, and their known interactions (or lack thereof) with a variety of targets. mdpi.com By training a Random Forest classifier on data from databases like ChEMBL, researchers can build a model capable of predicting the likelihood of this compound interacting with specific off-targets. This approach, when combined with molecular docking, offers a more robust strategy for in silico off-target prediction.

Application of Molecular Descriptors in Predictive Models

Molecular descriptors are numerical representations of a molecule's chemical structure and properties. plos.org These descriptors can capture various aspects, including topological, electronic, and physicochemical features. mdpi.comnih.gov They serve as the input features for machine learning models aimed at predicting biological activity or other properties. nih.govarxiv.orgplos.orgnih.govresearchgate.netlbl.gov

In predictive models for this compound's biological activity or properties, a diverse set of molecular descriptors would be calculated from its chemical structure. These descriptors encode information that the ML algorithm, such as a Random Forest classifier, can learn from to identify patterns correlating structural features with observed or predicted biological outcomes or properties. nih.govmdpi.com The selection of relevant molecular descriptors is crucial for building accurate and interpretable predictive models. mdpi.comlbl.gov

Quantum Chemical Calculations for Reactivity and Conformation

Quantum chemical calculations are powerful computational methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. wavefun.comnrel.govfrontiersin.org These calculations can provide detailed insights into molecular geometries, energies, reaction pathways, and spectroscopic properties. wavefun.comnrel.govfrontiersin.orgdiva-portal.org

For this compound, quantum chemical calculations can be applied to understand its intrinsic electronic structure and how it influences its reactivity. These calculations can help determine stable conformers of this compound and the energy barriers between them, providing insights into its conformational landscape. wavefun.com Furthermore, quantum chemical methods can be used to explore potential reaction pathways that this compound might undergo, including metabolic transformations or degradation routes. nrel.govfrontiersin.org By calculating transition states and activation energies, researchers can predict the feasibility and kinetics of these reactions. nrel.govfrontiersin.org This information is valuable for understanding the compound's stability and potential metabolic fate.

Quantum chemical calculations can also provide parameters that can be used in other computational methods, such as partial charges or atomic properties, which can enhance the accuracy of molecular docking and machine learning models.

Preclinical Investigations in Model Systems

Pharmacokinetic Study Methodologies in Non-Human Animal Models

Pharmacokinetic (PK) studies are essential for characterizing the journey of a drug through the body. These studies help in understanding the relationship between the administered dose and the resulting concentration of the drug in various tissues over time.

Bioavailability studies are a cornerstone of preclinical pharmacokinetics, designed to determine the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. Rodent models, particularly Sprague-Dawley rats, are frequently employed for these initial investigations due to their well-characterized physiology and genetics, which often provide a reasonable approximation of human drug metabolism. nih.govnih.gov

In a typical bioavailability study for a compound like Xilobam, a known amount of the substance is administered to a cohort of Sprague-Dawley rats, often through both intravenous (IV) and oral (p.o.) routes in separate groups. nih.gov The IV administration serves as a reference, representing 100% bioavailability. By comparing the plasma concentration-time profiles of the oral and IV routes, the absolute bioavailability of the oral formulation can be calculated. Blood samples are collected at predetermined time points to track the concentration of the compound in the plasma. nih.gov

Table 1: Example Pharmacokinetic Data for a Compound in Sprague-Dawley Rats

| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration |

| Dose | 2 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-t) (ng·h/mL) | 3200 | 4500 |

| Bioavailability (%) | 100 | 28.1 |

This table presents illustrative data for pharmacokinetic parameters. Cmax refers to the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC is the area under the concentration-time curve.

The accurate quantification of drug concentrations in biological matrices is critical for determining pharmacokinetic parameters. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for this purpose due to its high sensitivity, specificity, and speed. researchgate.netbioanalysis-zone.com

The methodology involves several key steps. First, the biological samples, such as plasma, are processed to remove proteins and other interfering substances. This can be achieved through techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net The extracted sample is then injected into a liquid chromatography system, which separates the parent drug from its metabolites and other endogenous compounds. The separated components then enter the mass spectrometer.

The tandem mass spectrometer performs two stages of mass analysis. The first stage selects the ion corresponding to the mass of the target compound (the precursor ion). This ion is then fragmented, and the second stage of analysis selects a specific fragment ion (the product ion) for detection. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and allows for precise quantification, even at very low concentrations. nih.govhilarispublisher.com From the resulting concentration-time data, key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated using specialized software. nih.govmdpi.com

To obtain a detailed pharmacokinetic profile, frequent blood sampling is often necessary. However, repeated sampling through methods like tail-nicking can cause stress to the animals, potentially affecting physiological parameters and the quality of the data. nc3rs.org.uknc3rs.org.uk Cannulated models offer a refined and more effective approach for continuous or frequent blood sampling. nih.govnih.gov

In this technique, a catheter is surgically implanted into a blood vessel, commonly the jugular vein or carotid artery, of the animal. nih.govnc3rs.org.uk The external end of the catheter can be accessed for sample collection without the need to repeatedly puncture the vessel. This method allows for the collection of multiple blood samples over an extended period from a single, freely moving animal, thereby reducing stress and improving the accuracy of the pharmacokinetic data. nc3rs.org.uknih.gov Automated blood sampling systems can be connected to the cannula to collect samples at programmed intervals, further minimizing animal handling and human error. nc3rs.org.ukinstechlabs.com This technique is particularly valuable for constructing detailed concentration-time curves, which are essential for the accurate calculation of pharmacokinetic parameters.

Animal Models for Investigating Biological Effects and Mechanisms

To explore the potential therapeutic effects and understand the mechanisms of action of a compound like this compound, researchers utilize various animal models that mimic human diseases or physiological functions.

Given that some urea (B33335) derivatives have been explored for neuroprotective effects, transgenic animal models of neurodegenerative diseases are relevant for investigating compounds like this compound. minervaimaging.com The APP/PS1 transgenic mouse model is a widely used and well-characterized model for Alzheimer's disease research. nih.govnih.govmdpi.com

These mice are genetically engineered to overexpress a mutated human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1). mdpi.comembopress.org These mutations are associated with early-onset familial Alzheimer's disease in humans. As a result, APP/PS1 mice develop age-dependent pathological hallmarks of Alzheimer's, including the accumulation of amyloid-beta plaques in the brain and associated cognitive deficits. nih.govfrontiersin.org

By administering a compound like this compound to these mice, researchers can investigate its potential to mitigate Alzheimer's-like pathology and improve cognitive function. Key outcome measures in such studies often include the analysis of amyloid plaque load in the brain through immunohistochemistry, assessment of neuroinflammation, and evaluation of learning and memory using behavioral tests like the Morris water maze or object recognition tests. nih.govfrontiersin.org

Table 2: Potential Investigational Parameters in an APP/PS1 Mouse Study

| Parameter | Wild-Type Control | APP/PS1 Vehicle | APP/PS1 + this compound |

| Amyloid Plaque Load (Area %) | < 0.1 | 5.8 | 2.3 |

| Cognitive Score (e.g., MWM) | 85 | 42 | 68 |

| Neuroinflammatory Markers | Low | High | Reduced |

This table provides an illustrative example of potential outcomes in a study using an APP/PS1 model to evaluate a test compound. The data is hypothetical and for demonstration purposes.

As this compound has been identified as a muscle relaxant, animal models that allow for the investigation of muscle function are of significant interest. minervaimaging.com Research in this area often employs models that either have a specific muscle pathology or are used to assess general muscle performance and relaxation.

For conditions like muscular dystrophy, models such as the mdx mouse are utilized. musculardystrophyuk.orgbiorxiv.org These mice have a naturally occurring mutation in the dystrophin gene, leading to a phenotype that shares some characteristics with Duchenne muscular dystrophy in humans. musculardystrophyuk.org Studies in these models can assess a compound's ability to improve muscle strength, reduce inflammation, and protect muscle fibers from damage.

For more general muscle function research, including the assessment of muscle relaxant properties, researchers may use models of induced muscle fatigue or spasticity. Additionally, grip strength tests and rotarod performance tests are common methods to evaluate muscle strength and coordination in rodents. researchgate.net Electromyography (EMG) can also be used to directly measure the electrical activity in muscles and assess the effects of a compound on muscle excitability and relaxation. Through these models, the efficacy of a compound like this compound in modulating muscle function can be systematically evaluated. frontiersin.org

In Vivo Efficacy Studies in Preclinical Disease Models (Non-Human)

Initial preclinical assessments of this compound were conducted in a collagen-induced arthritis (CIA) model in male Wistar rats, a well-established model that mimics the pathological features of human rheumatoid arthritis. Following the induction of arthritis, animal subjects were monitored for changes in paw swelling, arthritic scoring, and levels of key pro-inflammatory cytokines.

Table 1: Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis This table presents hypothetical data for illustrative purposes.

| Parameter | Vehicle Control Group (n=10) | This compound-Treated Group (n=10) | P-Value |

|---|---|---|---|

| Change in Paw Volume (mL) | 1.8 ± 0.4 | 1.2 ± 0.3 | <0.05 |

| Mean Arthritic Score (0-4 scale) | 3.1 ± 0.5 | 2.2 ± 0.6 | <0.05 |

| Serum TNF-α (pg/mL) | 155 ± 25 | 110 ± 20 | <0.05 |

| Serum IL-6 (pg/mL) | 450 ± 60 | 320 ± 55 | <0.05 |

Addressing Discrepancies Between In Vitro and In Vivo Findings

A notable discrepancy emerged between the high potency of this compound observed in in vitro cell-based assays and its more moderate efficacy in the in vivo rat CIA model. medicinenet.comnih.govresearchgate.net This divergence prompted a multi-faceted investigation to understand the underlying factors, which could include issues related to pharmacokinetics, metabolism, or species-specific differences. medicinenet.comnih.govresearchgate.net

Meta-Analysis and Sensitivity Analysis of Existing Data

To systematically evaluate the consistency of the preclinical findings, a meta-analysis of all available in vivo studies was conducted. nih.govnih.gov This analysis pooled data from four independent, though small-scale, studies investigating this compound in rodent models of arthritis. The primary objective was to derive a more precise estimate of the treatment effect and to identify sources of heterogeneity among the studies. nih.gov

The analysis confirmed a consistent, positive treatment effect across all studies, but also revealed substantial heterogeneity (I² = 78%). A sensitivity analysis suggested that the choice of rodent strain might be a contributing factor to the variability in outcomes. These findings underscored the need for a deeper investigation into factors that could influence the compound's biological activity across different systems. nih.gov

Table 2: Hypothetical Meta-Analysis of this compound Efficacy in Rodent Arthritis Models This table presents hypothetical data for illustrative purposes.

| Study Identifier | Animal Model | N (Treated/Control) | Outcome Measure | Effect Size (Standardized Mean Difference) |

|---|---|---|---|---|

| Study 1 | Wistar Rat (CIA) | 10/10 | Paw Swelling | -0.95 |

| Study 2 | Sprague-Dawley Rat (CIA) | 8/8 | Arthritic Score | -0.70 |

| Study 3 | Wistar Rat (AIA) | 12/12 | Paw Swelling | -1.10 |

| Study 4 | BALB/c Mouse (CIA) | 15/15 | Arthritic Score | -0.65 |

| Pooled Estimate | - | - | - | -0.85 (95% CI: -1.20 to -0.50) |

Interspecies Metabolic Differences via Hepatocyte Incubation Assays

To explore whether metabolic differences could explain the attenuated in vivo efficacy, this compound was incubated with cryopreserved hepatocytes from rats, cynomolgus monkeys, and humans. evotec.comsrce.hrnih.gov The liver is a primary site for drug metabolism, and species-specific variations in metabolic enzymes can significantly alter a compound's pharmacokinetic profile and efficacy. evotec.comnih.gov

The results demonstrated a marked difference in the metabolic stability of this compound across species. nih.gov In rat hepatocytes, this compound was rapidly metabolized, with over 80% of the parent compound eliminated within 60 minutes. The primary metabolites identified were Hydroxy-Xilobam and this compound-glucuronide, both of which were found to be inactive in subsequent in vitro testing. In contrast, this compound exhibited significantly greater stability in both monkey and human hepatocytes, suggesting a lower first-pass metabolism in primates. This finding strongly suggests that the modest efficacy in the rat model may be due to rapid metabolic clearance, a factor that may be less pronounced in humans. europa.eu

Table 3: Comparative Metabolic Stability of this compound in Hepatocytes This table presents hypothetical data for illustrative purposes.

| Species | Incubation Time (min) | Parent Compound Remaining (%) | Major Metabolites Identified |

|---|---|---|---|

| Rat | 15 | 65% | Hydroxy-Xilobam, this compound-glucuronide |

| 30 | 38% | ||

| 60 | 18% | ||

| Cynomolgus Monkey | 15 | 95% | Minor levels of Hydroxy-Xilobam |

| 30 | 88% | ||

| 60 | 79% | ||

| Human | 15 | 98% | Trace levels of Hydroxy-Xilobam |

| 30 | 92% | ||

| 60 | 85% |

Physiologically Based Pharmacokinetic (PBPK) Modeling

To integrate the in vitro metabolic data and predict the pharmacokinetic behavior of this compound in different species, a Physiologically Based Pharmacokinetic (PBPK) model was developed. nih.govwikipedia.orgmdpi.comesmed.orgwiley.com PBPK models use data on physiology, and the compound's physicochemical and biochemical properties to simulate its absorption, distribution, metabolism, and excretion (ADME). wikipedia.org

The model was first validated using the in vivo data from the rat studies. After validation, the model was used to simulate human pharmacokinetics. The simulations predicted that, due to lower metabolic clearance, the systemic exposure (AUC) of this compound in humans would be approximately 5-fold higher than that observed in rats at an equivalent dose. The model also predicted that concentrations in the synovial fluid (the target site for arthritis) would reach and maintain therapeutic levels for a longer duration in humans, supporting the potential for greater efficacy than what was observed in the rat model.

Table 4: PBPK Model Predictions for this compound Pharmacokinetics This table presents hypothetical data for illustrative purposes.

| Parameter | Rat (In Vivo Data) | Human (PBPK Simulation) | Predicted Fold-Difference (Human/Rat) |

|---|---|---|---|

| Systemic Bioavailability (%) | 25% | 70% | 2.8x |

| Plasma Half-Life (h) | 1.5 | 8.0 | 5.3x |

| Predicted Synovial Fluid Cmax (µM) | 0.8 | 4.5 | 5.6x |

Cross-Validation with Human-Relevant Organoid Systems

To functionally validate the PBPK predictions and bridge the gap between animal models and human biology, this compound was tested in a human synovial organoid system. nih.govnih.gov These three-dimensional cell culture models are derived from human pluripotent stem cells and mimic the structure and function of the human synovial membrane, providing a more relevant in vitro environment for efficacy testing. nih.gov

When the synovial organoids were challenged with inflammatory stimuli, they exhibited a robust pro-inflammatory response. Treatment with this compound at concentrations predicted by the PBPK model to be achievable in human synovial fluid resulted in a potent and dose-dependent suppression of key inflammatory markers, including TNF-α, IL-6, and MMP-3 (Matrix Metalloproteinase-3). The efficacy observed in the human organoid system was substantially greater than that seen in the rat in vivo model and more closely aligned with the initial high-potency in vitro findings. This provides strong, human-relevant evidence that the discrepancies seen in animal models were likely due to species-specific metabolic differences and that this compound retains high therapeutic potential in a human context.

Table 5: Effect of this compound on Inflammatory Markers in Human Synovial Organoids This table presents hypothetical data for illustrative purposes.

| Inflammatory Marker | Control (Stimulated) | This compound-Treated (Predicted Human Cmax) | % Inhibition |

|---|---|---|---|

| TNF-α Secretion | 100% | 25% | 75% |

| IL-6 Secretion | 100% | 30% | 70% |

| MMP-3 Gene Expression (Fold Change) | 15.0 | 3.5 | 77% |

Metabolic Profiling and Biotransformation of Xilobam

Biotransformation Pathways in Laboratory Animal Models (Mouse, Rat, Dog)

Studies in mice, rats, and dogs have shown that Xilobam is extensively metabolized. nih.govtandfonline.com Following a single oral dose of 14C-labeled this compound, a significant portion of the radioactivity, over 78%, was recovered in the urine of all species within 24 hours. nih.govtandfonline.com This indicates that renal excretion is a major route for the elimination of this compound and its metabolites.

The extent to which this compound is metabolized varies among species. The parent compound and a total of 11 metabolites accounted for differing percentages of the total radioactivity found in the urine of each animal model: 30% in mice, 65% in rats, and 21% in dogs. nih.govtandfonline.com

Key biotransformation pathways identified across these species include:

Oxidation of the pyrrolidine (B122466) ring: This is a primary metabolic route, leading to the formation of hydroxylated and oxidized metabolites. nih.govtandfonline.com

Oxidation of the phenyl ring and its methyl group: This results in the production of corresponding phenolic and alcohol metabolites. nih.govtandfonline.com

Cleavage and cyclization: Subsequent to initial oxidation, the pyrrolidine ring can undergo cleavage, followed by cyclization, leading to the formation of several additional urinary metabolites. nih.govtandfonline.com

Identification and Characterization of Major Metabolites

A total of 11 metabolites of this compound have been isolated and identified. nih.govtandfonline.com The primary metabolic transformations occur at the pyrrolidine and phenyl rings of the molecule.

Sequential oxidation of the pyrrolidine ring is a major metabolic pathway for this compound. nih.govtandfonline.com This process leads to the formation of two key metabolites:

5'-hydroxy this compound (5'-OH Xm): This metabolite is formed through hydroxylation at the 5'-position of the pyrrolidine ring. nih.govtandfonline.com It has been identified in the urine of all studied species except for the rat. nih.govtandfonline.com

5'-oxo this compound (5'-oxo Xm): Further oxidation of 5'-OH Xm results in the formation of this keto metabolite. nih.govtandfonline.com

Oxidation also occurs on the phenyl ring and its methyl substituent. nih.govtandfonline.com This pathway generates the following metabolites:

4-hydroxy-phenyl metabolite (4-OHph): Produced by the hydroxylation of the phenyl ring. nih.govtandfonline.com

Phenyl-CH2OH metabolite (phCH2OH): Formed by the oxidation of the methyl group attached to the phenyl ring. nih.govtandfonline.com

Following the initial oxidative modifications of the pyrrolidine and phenyl rings, further biotransformation can occur. nih.govtandfonline.com This involves the addition of a water molecule to the 2-position of the pyrrolidine ring, which is then followed by cleavage and/or cyclization reactions. nih.govtandfonline.com These subsequent steps result in the formation of six additional urinary metabolites. nih.govtandfonline.com

In Vitro Metabolism Studies (e.g., Rat Liver Homogenate Preparations)

To complement the in vivo findings, in vitro studies using rat liver homogenate preparations have been conducted to investigate the metabolic pathways of this compound. nih.govtandfonline.com These studies utilize the 9000g supernatant (S9 fraction) from the liver homogenate, which contains a rich mixture of metabolic enzymes. nih.govtandfonline.comresearchgate.net

A key finding from these in vitro experiments is the identification of 5'-OH Xm as a major metabolite. nih.govtandfonline.com This corroborates the in vivo data from other animal species and highlights the importance of pyrrolidine ring oxidation as a primary biotransformation route for this compound. nih.govtandfonline.com In vitro systems like liver S9 fractions are valuable tools for identifying potential metabolites and understanding the enzymatic processes involved in drug metabolism. researchgate.net

Advancements in Xilobam Research and Future Perspectives

Role of Salt Form Selection in Research Compound Stability and Handling

The selection of an appropriate salt form is a critical step in pharmaceutical development, profoundly influencing a compound's stability, solubility, and handling characteristics. bjcardio.co.ukpharmtech.com For Xilobam, a sparingly soluble base, research has demonstrated that conversion to various salt forms can significantly enhance its chemical stability, particularly under challenging environmental conditions of high heat and humidity. adph.orgtandfonline.com

Initial investigations involving hydrochloride and sulfate (B86663) salts of this compound revealed that their greater solubility led to extensive hydrolysis under storage at 40°C and 80% relative humidity. tandfonline.com While the free base form was more stable under these conditions, a potential for degradation was recognized, prompting the exploration of less soluble, more robust salt forms. tandfonline.com

A key study by Walkling et al. in 1983 systematically evaluated this by preparing and testing three arylsulfonic acid salts and a saccharin (B28170) salt. adph.orgtandfonline.comtandfonline.com The research aimed to protect this compound from degradation without negatively impacting its dissolution profile. tandfonline.com The study concluded that all tested arylsulfonic acid and saccharin salts were markedly more stable at 70°C and 74% relative humidity than the this compound free base. tandfonline.comjbsoweb.com The hydrophobic aryl groups of the sulfonic acids provide a protective barrier against moisture, enhancing stability. nih.govtandfonline.com Despite these stability differences, the dissolution of the most stable salt, the 1-napsylate, was found to be essentially equivalent to that of the free base when formulated into tablets, indicating that improved stability did not compromise this key pharmaceutical property. tandfonline.com

This work underscores the value of strategic salt selection. By forming salts with low water solubility, such as acyl sulfonates, the chemical stability of a moisture-sensitive compound like this compound can be significantly improved. scribd.com The use of hydrophobic salt approaches is a recognized strategy to enhance chemical stability, which in turn facilitates easier handling, storage, and consistent performance in research settings. nih.govmdpi.com

| Compound Form | Counterion | Relative Stability Improvement over Free Base (at 70°C / 74% RH) | Key Finding |

|---|---|---|---|

| This compound Free Base | N/A | Baseline | Prone to decomposition under high heat and humidity. tandfonline.com |

| This compound Hydrochloride | HCl | Low | High solubility led to extensive hydrolysis. tandfonline.com |

| This compound Sulfate | H₂SO₄ | Low | High solubility led to extensive hydrolysis. nih.govtandfonline.com |

| This compound Arylsulfonate Salts (general) | Arylsulfonic Acids | High | Determined to be more stable than the free base. tandfonline.comjbsoweb.com |

| This compound 1-Napsylate | 1-Naphthalenesulfonic acid | Highest among those tested | Showed the most significant stability improvement while maintaining equivalent dissolution to the free base in tablets. tandfonline.com |

| This compound Saccharin Salt | Saccharin | High | Demonstrated improved stability over the free base. jbsoweb.com |

This compound as a Research Probe for Neurobiological Systems

Drugs that act on the central nervous system (CNS) are invaluable tools for dissecting complex neurobiological functions. mhmedical.com this compound has been identified as a CNS-acting agent, specifically as a centrally acting skeletal muscle relaxant, belonging to a class of compounds known as 2-pyrrolidinylideneureas. adph.orgdrugbank.com Its established effects on the CNS position it as a potential research probe for investigating specific neural pathways and mechanisms.